

The Role of JET-209 in Acute Myeloid Leukemia: A Technical Guide

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Compound of Interest

Compound Name: JET-209

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Abstract

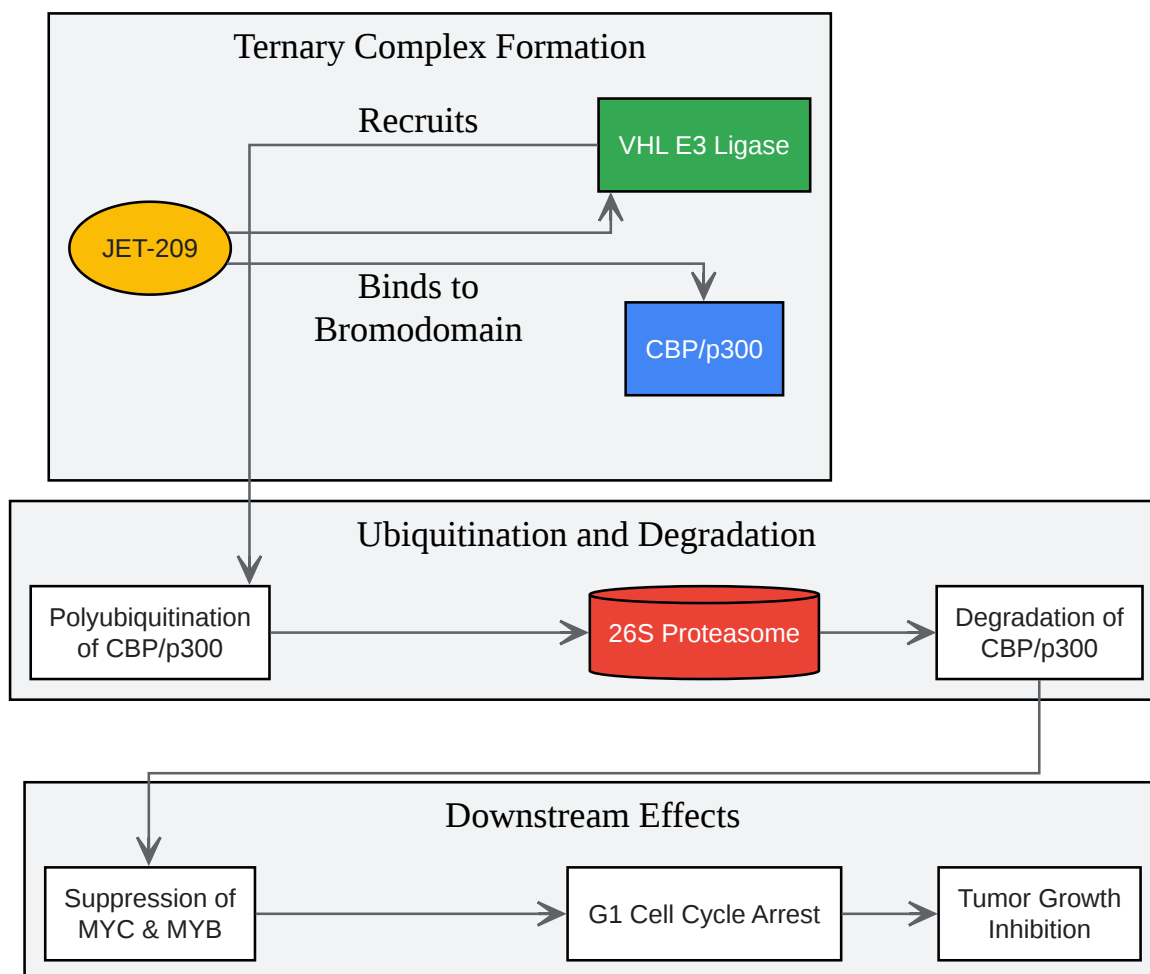
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The histone acetyltransferases CREB-binding protein (CBP) and its paralog p300 are critical transcriptional coactivators that have emerged as promising therapeutic targets in various cancers, including AML. **JET-209** is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CBP and p300. This technical guide provides an in-depth overview of **JET-209**'s mechanism of action, preclinical efficacy in AML models, and detailed experimental protocols to facilitate further research and development.

Introduction to JET-209

JET-209 is a heterobifunctional molecule that simultaneously binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the bromodomain of CBP/p300. This ternary complex formation facilitates the polyubiquitination of CBP and p300, marking them for proteasomal degradation. By depleting the cellular levels of these essential coactivators, **JET-209** disrupts oncogenic transcriptional programs that drive AML cell proliferation and survival.

Mechanism of Action: PROTAC-Mediated Degradation of CBP/p300

JET-209 functions as a molecular bridge, bringing CBP/p300 into proximity with the E3 ubiquitin ligase machinery. This induced proximity leads to the transfer of ubiquitin molecules to lysine residues on the surface of CBP/p300. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then proteolytically degrades the target proteins. The degradation of CBP/p300 leads to a downstream suppression of oncogenes such as MYC and MYB.[1]



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Caption: Mechanism of action of **JET-209** as a CBP/p300 PROTAC degrader.

Quantitative Data

In Vitro Degradation Efficacy

JET-209 induces potent and rapid degradation of CBP and p300 in the RS4;11 leukemia cell line.[\[2\]](#)[\[3\]](#)

Cell Line	Target Protein	DC50 (nM)	Dmax	Treatment Time
RS4;11	CBP	0.05	>95%	4 hours
RS4;11	p300	0.2	>95%	4 hours

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

In Vitro Anti-proliferative Activity

JET-209 demonstrates potent anti-proliferative activity across multiple acute leukemia cell lines.[\[1\]](#)

Cell Line	IC50 (nM)
MV4;11	0.04
RS4;11	0.1
HL-60	0.54
MOLM-13	2.3

IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy

In xenograft models of AML, **JET-209** effectively depletes CBP/p300 proteins and inhibits tumor growth.[\[1\]](#)

Xenograft Model	Dosage and Administration	Outcome
RS4;11	1-3 mg/kg, i.p., single dose	Effective depletion of CBP/p300 in tumors.
RS4;11 and MV4;11	0.3-3 mg/kg, i.p., for 2 weeks	Strong tumor growth inhibition (81% at 3 mg/kg).

i.p.: Intraperitoneal.

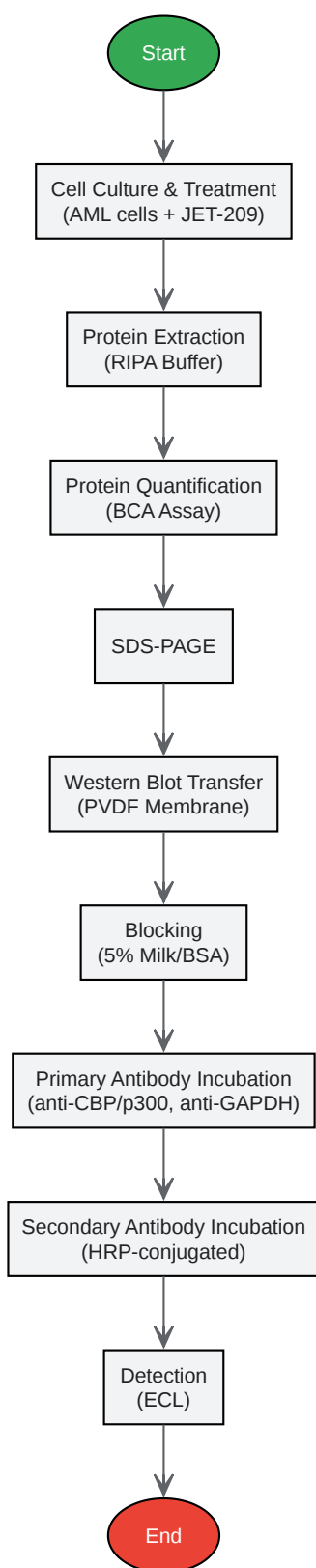
Experimental Protocols

Western Blot for CBP/p300 Degradation

This protocol is for assessing the degradation of CBP and p300 proteins in AML cells following treatment with **JET-209**.

- Cell Culture and Treatment:
 - Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
 - Seed cells at a density of 1×10^6 cells/mL in 6-well plates.
 - Treat cells with varying concentrations of **JET-209** (e.g., 0.01 nM to 100 nM) or DMSO as a vehicle control for 4 hours.
- Protein Extraction:
 - Harvest cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- SDS-PAGE and Western Blotting:
 - Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins on an 8% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against CBP, p300, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.



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Caption: Experimental workflow for Western Blot analysis.

Cell Viability Assay (MTT or CellTiter-Glo)

This protocol is for determining the anti-proliferative effect of **JET-209** on AML cell lines.

- Cell Seeding:
 - Seed AML cells (e.g., MV4;11, RS4;11, HL-60, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Compound Treatment:
 - Prepare serial dilutions of **JET-209** in culture medium.
 - Add the diluted compound to the wells to achieve final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO).
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
- Viability Measurement (MTT Assay Example):
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
 - Add 100 μ L of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the cell viability against the log of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

AML Xenograft Mouse Model

This protocol is for evaluating the in vivo efficacy of **JET-209**.

- Animal Model:
 - Use immunodeficient mice (e.g., NOD-SCID or NSG mice).
- Cell Implantation:
 - Subcutaneously or intravenously inject RS4;11 or MV4;11 cells into the mice. For subcutaneous models, inject $5-10 \times 10^6$ cells in a mixture of PBS and Matrigel.
- Tumor Growth and Treatment:
 - Monitor tumor growth by caliper measurements (for subcutaneous models) or bioluminescence imaging (for systemic models).
 - When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer **JET-209** (e.g., 0.3-3 mg/kg) or vehicle control via intraperitoneal injection according to the desired schedule (e.g., daily for 2 weeks).
- Efficacy Evaluation:
 - Monitor tumor volume, body weight, and overall health of the mice throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for CBP/p300 levels).
- Ethical Considerations:
 - All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion

JET-209 is a highly potent and efficacious PROTAC degrader of CBP and p300 with significant preclinical activity in AML models. Its ability to induce the degradation of these key transcriptional coactivators leads to the suppression of oncogenic signaling pathways and potent anti-tumor effects. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of **JET-209** for the treatment of acute myeloid leukemia.

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